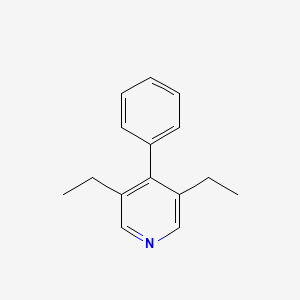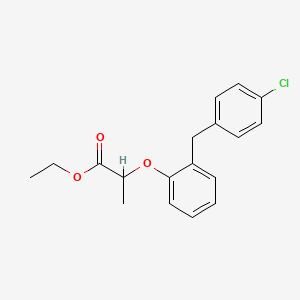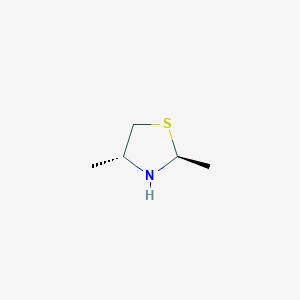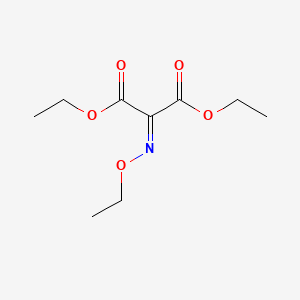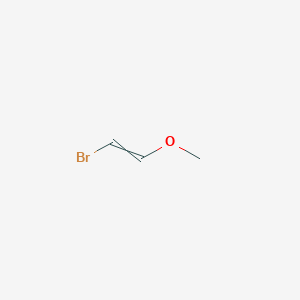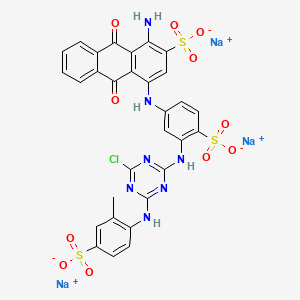
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridyl group, a piperidinium moiety, and a dimethylcarbamate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with N-methylpiperidine in the presence of a suitable catalyst. The resulting intermediate is then treated with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The pyridyl group can bind to metal ions, while the piperidinium moiety may interact with biological receptors. The dimethylcarbamate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed activities.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxy-2-pyridyl)salicylaldimine: Known for its use in fluorimetric determination of metals.
1-(3-Hydroxy-2-pyridyl)-3-(4-methyl-3-nitrophenyl)urea: Studied for its unique chemical properties.
Uniqueness
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) stands out due to its combination of functional groups, which confer unique reactivity and biological activity
Properties
CAS No. |
67361-03-9 |
|---|---|
Molecular Formula |
C15H24BrN3O2 |
Molecular Weight |
358.27 g/mol |
IUPAC Name |
[2-[(1-methylpiperidin-1-ium-1-yl)methyl]pyridin-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C15H24N3O2.BrH/c1-17(2)15(19)20-14-8-7-9-16-13(14)12-18(3)10-5-4-6-11-18;/h7-9H,4-6,10-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FITBWAFYWDPRLF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)C[N+]2(CCCCC2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)


![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
